molecular formula C6H4N2S B1355913 6-Sulfanylnicotinonitrile CAS No. 27885-58-1

6-Sulfanylnicotinonitrile

Cat. No.: B1355913
CAS No.: 27885-58-1
M. Wt: 136.18 g/mol
InChI Key: LZYRRRJMTSOOJU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Medicinal Chemistry

Pyridine and its derivatives are among the most significant classes of heterocyclic compounds, playing a crucial role in both organic and medicinal chemistry. nih.govtandfonline.comresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural component found in numerous natural products, including alkaloids and vitamins like niacin and pyridoxine. openaccessjournals.comnih.gov Its unique electronic properties and chemical reactivity make it a versatile scaffold in synthetic chemistry. numberanalytics.comfiveable.me

In organic chemistry, pyridine derivatives are widely used as solvents, reagents, and fundamental building blocks for the synthesis of complex molecules. nih.govnumberanalytics.comfiveable.me The nitrogen atom in the ring imparts distinct properties, such as basicity and the ability to act as a ligand for metal catalysts, influencing the outcome of chemical reactions. fiveable.me

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a key component in a vast number of pharmaceutical drugs approved by the FDA. rsc.org Pyridine derivatives exhibit a broad spectrum of biological and pharmacological activities. wisdomlib.org These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties, among others. nih.govtandfonline.comsciencepublishinggroup.com The structural versatility of the pyridine nucleus allows medicinal chemists to design and synthesize new compounds with improved therapeutic potential. openaccessjournals.comrsc.org The interest in pyridine-based compounds is driven by their ability to interact with a wide range of biological targets like enzymes and receptors. ontosight.airesearchgate.net

Historical Context of Sulfanyl (B85325) Nicotinonitrile Research

The study of sulfanyl nicotinonitrile derivatives is situated within the broader historical development of pyridine chemistry. The first pyridine scaffold was isolated in 1846, and its structure was determined in the following decades. rsc.org The development of synthetic routes to pyridine and its derivatives has been a continuous focus of organic chemistry since the 19th century. numberanalytics.com

Nicotinonitriles, or 3-cyanopyridines, have attracted considerable attention due to their emergence as derivatives with diverse pharmacological activity. ekb.eg This has led to extensive research into developing synthetic pathways to access these molecules. researchgate.net The synthesis of nicotinonitrile derivatives has been explored through various methods, including multi-component reactions and cyclization of precursor molecules. researchgate.netresearchgate.netchem-soc.si

Research specifically focusing on nicotinonitriles bearing a sulfanyl (thiol) group, such as 2-mercaptonicotinonitrile (B1308631) derivatives, has led to the development of various synthetic protocols. researchgate.net These compounds are often used as intermediates for creating fused heterocyclic systems, like thienopyridines, which also have demonstrated biological relevance. rsc.org The investigation into sulfanyl nicotinonitriles is part of an ongoing effort to expand the chemical space around the pyridine core, aiming to generate novel compounds for various scientific applications, from materials science to drug discovery. researchgate.net

Scope and Objectives of the Research Outline

The scope of this article is strictly confined to the academic and research-oriented aspects of the chemical compound 6-Sulfanylnicotinonitrile. The primary objective is to present a focused and scientifically accurate overview based on existing research literature.

This article will adhere to the following specific objectives:

To introduce the chemical identity of this compound.

To discuss the foundational importance of pyridine derivatives in the fields of organic and medicinal chemistry, providing context for the relevance of this compound.

To outline the historical research context for sulfanyl nicotinonitrile compounds.

This document will not discuss any information related to dosage, administration, or the safety and adverse effect profiles of this compound. The content is intended for an academic and research audience, focusing solely on the chemical synthesis, properties, and research applications of the title compound and its related chemical class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYRRRJMTSOOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588496
Record name 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile
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Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27885-58-1
Record name 1,6-Dihydro-6-thioxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Sulfanylidene-1,6-dihydropyridine-3-carbonitrile
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Record name 6-sulfanylpyridine-3-carbonitrile
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Synthesis and Synthetic Methodologies of 6 Sulfanylnicotinonitrile and Its Derivatives

Established Synthetic Routes to the Core 6-Sulfanylnicotinonitrile Scaffold

The construction of the this compound framework can be approached through various synthetic strategies, each with its own advantages in terms of efficiency, scalability, and precursor availability.

Multi-step Synthesis Approaches

Multi-step syntheses are common for constructing substituted pyridines, often involving the initial formation of a functionalized pyridine (B92270) ring followed by the introduction of the sulfanyl (B85325) and nitrile groups. A hypothetical multi-step approach could begin with a pre-functionalized pyridine, such as a 6-halonicotinonitrile. The halogen at the 6-position serves as a good leaving group for nucleophilic aromatic substitution.

Table 1: Hypothetical Multi-step Synthesis of this compound

StepReactant(s)Reagent(s)Product
16-ChloronicotinonitrileSodium hydrosulfide (B80085) (NaSH) or Thiourea followed by hydrolysisThis compound
22,6-DichloropyridineCopper(I) cyanide, then NaSH6-Chloro-2-cyanopyridine, then this compound

This table represents a generalized, plausible synthetic route. Specific reaction conditions would require experimental optimization.

One-Pot Reaction Strategies

One-pot syntheses offer an efficient alternative to multi-step procedures by minimizing purification steps and reducing waste. For analogous compounds like 3-cyanopyridine-2-thiones, one-pot methods have been developed. researchgate.net For instance, the condensation of chalcones or benzylideneacetone (B49655) with cyanothioacetamide provides a direct route to the pyridine-2-thione scaffold. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate precursors that would favor the formation of the 6-sulfanyl isomer.

Precursor Compounds and Starting Materials

The choice of starting materials is crucial for the successful synthesis of this compound. Common precursors for the synthesis of substituted pyridines include β-keto nitriles, chalcones, and various activated alkenes. For introducing the sulfur functionality, reagents like cyanothioacetamide are frequently employed in cyclization reactions to form mercapto-substituted pyridines. researchgate.netnih.gov

Table 2: Key Precursor Classes for Pyridine Synthesis

Precursor ClassRole in SynthesisExample
β-Keto NitrilesProvides the C-C-C backbone and nitrile groupAcetoacetonitrile
Chalconesα,β-Unsaturated ketone for Michael addition and cyclization(E)-3-(phenyl)-1-(pyridin-2-yl)prop-2-en-1-one
CyanothioacetamideSource of the sulfur atom and part of the pyridine ring2-Cyanothioacetamide

Advanced Synthetic Transformations for Functionalization

Once the this compound core is obtained, its sulfanyl and nitrile groups offer opportunities for further chemical modifications to create a library of derivatives.

Sulfanylation Reactions on Pyridine Rings

While direct sulfanylation on a pre-formed nicotinonitrile ring at the 6-position is challenging, the introduction of a sulfanyl group is typically achieved through the displacement of a leaving group, such as a halogen, from a 6-halonicotinonitrile precursor. This nucleophilic aromatic substitution reaction is a fundamental method for forming carbon-sulfur bonds on electron-deficient heterocyclic rings.

Nitrile Group Functionalization

The nitrile group on the this compound scaffold is a versatile functional handle that can be transformed into various other functionalities.

Table 3: Common Transformations of the Nitrile Group

Reaction TypeReagent(s)Resulting Functional Group
Hydrolysis (acidic or basic)H₃O⁺ or OH⁻Carboxylic acid or Carboxamide
ReductionLiAlH₄ or H₂/CatalystAmine
Addition of Grignard reagentsRMgX followed by hydrolysisKetone
Cyclization reactionsWith adjacent functional groupsFused heterocyclic rings

These transformations allow for the synthesis of a diverse range of this compound derivatives with tailored electronic and steric properties for various applications.

Regioselective Synthesis and Control

Regioselective synthesis of this compound involves strategically directing the addition of the sulfanyl (-SH) group to the C6 position of the nicotinonitrile ring. A primary method for achieving this is through nucleophilic aromatic substitution (SNAr) on a precursor such as 6-chloronicotinonitrile. In this reaction, the electron-withdrawing nature of the nitrile group (-CN) and the nitrogen atom in the pyridine ring activates the C2, C4, and C6 positions towards nucleophilic attack.

Control over regioselectivity is dictated by the nature of the starting materials and reaction conditions. When using a halo-substituted nicotinonitrile, such as 6-chloronicotinonitrile, the chlorine atom serves as a good leaving group. The introduction of a sulfur nucleophile, like sodium hydrosulfide (NaSH), will preferentially replace the halogen at the C6 position. The reaction's regioselectivity is generally high due to the inherent electronic properties of the pyridine ring, making this a reliable method for synthesizing the desired isomer.

Alternative strategies could involve the synthesis of substituted pyridines where the sulfanyl group is introduced earlier in the sequence, followed by the formation of the nitrile functionality. However, the SNAr approach on a pre-formed nicotinonitrile core is often more direct and controllable for obtaining the 6-sulfanyl isomer specifically.

Stereoselective Synthesis and Chiral Induction

While this compound itself is an achiral molecule, stereoselective synthesis becomes critical when preparing its derivatives, particularly those with chiral centers. Chiral induction in these syntheses allows for the creation of specific stereoisomers (enantiomers or diastereomers), which is crucial in fields like medicinal chemistry where biological activity is often stereospecific.

One approach to achieving stereoselectivity is through the use of chiral catalysts. For instance, in reactions involving the modification of a side chain attached to the this compound core, a chiral metal complex or an organocatalyst can create a chiral environment. This environment favors the formation of one stereoisomer over another. An example is the asymmetric synthesis of a derivative where a prochiral substrate is converted into a chiral product with high enantiomeric excess. The development of chiral 2,2'-bipyridinediol ligands, for example, has been applied in Fe(II)-catalysis to achieve asymmetric induction in reactions like thia-Michael additions. rsc.org

Another strategy involves using chiral starting materials or chiral auxiliaries. A chiral auxiliary can be temporarily attached to the this compound molecule, direct the stereochemical outcome of a subsequent reaction, and then be removed. This method is effective but can be less atom-economical due to the steps involved in attaching and removing the auxiliary. The synthesis of specific Z-acrylonitrile derivatives, for example, has been achieved with high selectivity through eco-friendly Knoevenagel condensation, demonstrating control over geometric isomers. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes. pharmacyjournal.org This involves a holistic approach to chemical manufacturing, focusing on minimizing waste, reducing energy consumption, and using safer chemicals. ijarsct.co.inrasayanjournal.co.in

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are preferred as they generate minimal waste.

For the synthesis of this compound, a common route is the nucleophilic aromatic substitution of 6-chloronicotinonitrile with a sulfide (B99878) source. This type of reaction is inherently less atom-economical than addition reactions because it produces a stoichiometric amount of a byproduct (e.g., sodium chloride if sodium hydrosulfide is used).

Hypothetical Atom Economy Calculation:

Reaction: C₆H₃ClN₂ (6-chloronicotinonitrile) + NaSH → C₆H₄N₂S (this compound) + NaCl

CompoundFormulaMolar Mass ( g/mol )
Reactants
6-ChloronicotinonitrileC₆H₃ClN₂138.56
Sodium HydrosulfideNaSH56.06
Total Reactant Mass 194.62
Products
Desired Product
This compoundC₆H₄N₂S136.18
Waste Product
Sodium ChlorideNaCl58.44
Total Product Mass 194.62

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy (%) = (136.18 / 194.62) x 100 ≈ 69.97%

To improve atom economy, synthetic routes involving addition reactions would be preferable, although these may not always be feasible. Optimizing existing substitution reactions to ensure high yields and minimize side reactions is a practical step towards waste reduction, even if the theoretical atom economy is below 100%.

Solvent Selection and Alternative Reaction Media

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. emergingpub.com The ideal green solvent is non-toxic, non-volatile, readily available, and recyclable.

In the synthesis of sulfur-containing heterocycles like this compound, traditional reliance on volatile organic compounds (VOCs) is being replaced by greener alternatives. researchgate.net Water is a highly desirable solvent due to its safety and environmental profile. For reactions where reactants have low aqueous solubility, other green solvents such as ionic liquids, deep eutectic solvents (DESs), or bio-derived solvents like ethanol (B145695) can be employed. researchgate.netmdpi.com Solvent-free, or solid-state, reactions represent another excellent green alternative, eliminating solvent waste entirely. acs.org

The table below provides a general classification of solvents based on green chemistry principles, which can guide the selection process for synthesizing this compound.

ClassExamplesGreen Chemistry Considerations
Recommended Water, Ethanol, Methanol, 2-Propanol, Ethyl acetateLow toxicity, biodegradable, derived from renewable resources (e.g., ethanol).
Usable Acetonitrile (B52724), Toluene, Heptane, CyclohexaneModerate concerns regarding toxicity or environmental persistence; should be used with efficient recovery and recycling systems.
Undesirable Dichloromethane, Chloroform, Benzene, Diethyl ether, Dimethylformamide (DMF)High toxicity, carcinogenicity, or significant environmental hazards. Use should be avoided or minimized. chemistryviews.org

Catalytic Methods and Catalyst Design

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste. biosynce.com Instead of stoichiometric reagents, which are consumed in the reaction, catalysts are used in small amounts and can be recycled and reused.

For the synthesis of this compound and its derivatives, both homogeneous and heterogeneous catalysts can be designed. Heterogeneous catalysts are often preferred from a green perspective because they are easily separated from the reaction mixture, simplifying product purification and catalyst recycling. For instance, the synthesis of nicotinonitrile derivatives has been achieved using magnetic nanoparticles as a recoverable catalyst, allowing for high yields under solvent-free conditions. nih.govresearchgate.netresearchgate.net

Catalyst design can focus on:

Replacing hazardous reagents: Using a catalyst to enable a safer reaction pathway. For example, iron-catalyzed cyclization provides a green method for synthesizing substituted pyridines. rsc.org

Lowering activation energy: Allowing the reaction to occur at lower temperatures and pressures, which saves energy.

Improving selectivity: Directing the reaction to produce only the desired product, which minimizes separation processes and waste. Catalysts can be designed to enhance regioselectivity or stereoselectivity.

Waste Minimization and Prevention

Waste minimization is the overarching goal of the preceding green chemistry principles. The most effective way to reduce waste is to prevent its formation in the first place. The pharmaceutical industry, for example, has historically generated significant amounts of waste, sometimes estimated at 100 kg of waste per kilogram of drug produced. bath.ac.ukcopadata.com

Strategies for waste minimization in the synthesis of this compound include:

Process Optimization: Designing a synthetic route with the fewest possible steps, as each step can lead to material loss and waste generation. bath.ac.uk

Solvent and Catalyst Recycling: Implementing systems to recover and reuse solvents and catalysts, which reduces both cost and environmental impact. emergingpub.comcore.ac.uk

Continuous Manufacturing: Shifting from traditional batch processing to continuous flow chemistry can improve efficiency, reduce reactor size, and minimize waste. pharmacyjournal.org

Adoption of Green Metrics: Utilizing metrics like atom economy and E-Factor (Environmental Factor, which measures the total mass of waste generated per unit of product) to evaluate and compare the "greenness" of different synthetic routes.

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the modern chemical industry's goals of economic viability and environmental responsibility. emergingpub.com

Energy Efficiency in Synthetic Protocols

Improving the energy efficiency of synthetic protocols is a key aspect of green chemistry, and the synthesis of this compound and its derivatives is no exception. A significant advancement in this area is the application of microwave irradiation. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields researchgate.netsemanticscholar.orgnih.govbeilstein-journals.org.

For the synthesis of functionalized pyridines and related nitrogen heterocycles, microwave irradiation promotes rapid one-pot reactions, which are inherently more energy-efficient by reducing the number of separate reaction and purification steps researchgate.netnih.govbeilstein-journals.orgmdpi.com. For example, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides a convenient and environmentally benign route to highly functionalized N-alkylated pyridines mdpi.com. This approach offers several advantages, including high product yields, mild reaction conditions, atom economy, and simple execution and purification mdpi.com.

The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, which can be analogous to the synthesis of the thienopyridine derivatives from this compound, has also been shown to benefit from microwave irradiation, leading to improved yields and shorter reaction times wikipedia.org. The mechanism of the Gewald reaction involves a Knoevenagel condensation followed by sulfur addition and cyclization wikipedia.org. Computational studies using Density Functional Theory (DFT) have helped to elucidate the reaction mechanism, which can aid in optimizing reaction conditions for better energy efficiency chemrxiv.org.

The use of one-pot syntheses, often facilitated by microwave irradiation, represents a significant step towards more energy-efficient protocols for the production of this compound and its derivatives.

Synthetic Challenges and Future Directions in this compound Production

Despite the existing synthetic methodologies, the production of this compound and its derivatives faces several challenges, primarily centered around regioselectivity and the development of more sustainable and efficient processes.

Synthetic Challenges:

The regioselective functionalization of the pyridine ring is a persistent challenge in heterocyclic chemistry researchgate.net. The inherent electronic properties of the pyridine nucleus can make it difficult to introduce substituents at specific positions with high selectivity. In the context of the multi-component synthesis of this compound derivatives, controlling the condensation reactions to achieve the desired substitution pattern, especially with unsymmetrical ketones or aldehydes, can be challenging.

Furthermore, managing the tautomeric equilibrium between the sulfanyl and the thioxo forms of the final product can complicate purification and characterization. The development of synthetic methods that can selectively produce one tautomer over the other would be a significant advancement.

Future Directions:

The future of this compound production will likely focus on addressing the current synthetic challenges while adhering to the principles of green chemistry.

Development of Novel Catalytic Systems: The exploration of new and efficient catalysts for the one-pot synthesis of functionalized pyridines is an active area of research. This includes the use of metal-based catalysts, organocatalysts, and even biocatalysts to improve reaction rates, yields, and selectivity under milder conditions.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for automated production. Adapting the synthesis of this compound to a flow process could lead to significant improvements in efficiency and scalability.

Expanded Substrate Scope and Diversity: Future research will likely aim to expand the range of starting materials that can be used in the synthesis, leading to a greater diversity of this compound derivatives with novel substitution patterns. This is crucial for the exploration of their potential applications in medicinal chemistry and materials science nih.govnih.govnih.gov.

Advanced Mechanistic Studies: A deeper understanding of the reaction mechanisms, through both experimental and computational studies, will be crucial for the rational design of more efficient and selective synthetic protocols chemrxiv.org.

Reactivity and Reaction Mechanisms of 6 Sulfanylnicotinonitrile

Nucleophilic and Electrophilic Reactions of the Pyridine (B92270) Core

The pyridine ring in 6-sulfanylnicotinonitrile is an electron-deficient heterocycle. This electron deficiency is a result of the greater electronegativity of the nitrogen atom compared to the carbon atoms, which leads to a decrease in electron density around the ring. uoanbar.edu.iq This inherent property makes the pyridine core susceptible to nucleophilic attack and generally resistant to electrophilic substitution.

Nucleophilic Reactions: The pyridine ring is highly reactive towards nucleophiles, particularly at the positions ortho and para (positions 2 and 4) to the nitrogen atom, as these positions are the most electron-deficient. uoanbar.edu.iq The presence of the electron-withdrawing nitrile group further enhances this reactivity. Therefore, nucleophilic substitution reactions are expected to occur readily at the C2 and C4 positions of the this compound ring. uoanbar.edu.iq Even powerful bases like the hydride ion can be displaced in some pyridine systems, highlighting their significant reactivity towards nucleophiles. uoanbar.edu.iq

Electrophilic Reactions: Conversely, the pyridine ring is deactivated towards electrophilic substitution. uoanbar.edu.iq Reactions such as nitration, sulfonation, and halogenation require harsh conditions to proceed. uoanbar.edu.iq This reduced reactivity is due to two main factors: the electron-withdrawing nature of the nitrogen atom and the fact that in acidic media, the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

Reactions Involving the Sulfanyl (B85325) (-SH) Group

The sulfanyl group (-SH), also known as a thiol or mercapto group, is a versatile functional group that can participate in several types of reactions.

Alkylation: The sulfur atom in the sulfanyl group is a soft nucleophile and readily undergoes alkylation with various electrophiles. beyondbenign.orgnih.gov For instance, it can react with alkyl halides to form thioethers. This S-alkylation is a common strategy in medicinal chemistry to modify the properties of thiol-containing compounds. nih.gov The reaction of 6-mercaptopurine (B1684380), a related thiol-containing heterocycle, with N-alkyl-N-alkoxycarbonylaminomethyl chlorides results in the formation of S-alkylated derivatives. nih.gov Similarly, this compound is expected to undergo alkylation on the sulfur atom.

Oxidation: The sulfanyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to various states, including sulfenic acids (RSOH), sulfinic acids (RSO2H), and sulfonic acids (RSO3H). nih.gov The thiol group of cysteine residues in proteins is a well-known example of a sulfhydryl group that is sensitive to redox transformations. nih.gov

Thiolate Formation: The thiol group is weakly acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). This thiolate is a much more potent nucleophile than the corresponding thiol. nih.gov The formation of the thiolate anion significantly enhances the reactivity of the sulfur atom towards electrophiles.

Reactivity of the Nitrile (-CN) Group

The nitrile group (-C≡N) is a highly versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and the nature of the triple bond. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first yield carboxamides and then carboxylic acids. wikipedia.orglibretexts.org The reaction proceeds through nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. chemistrysteps.comyoutube.com The hydrolysis of nitriles to carboxylic acids is an efficient process. wikipedia.org For example, under acidic conditions, ethanenitrile is hydrolyzed to ethanoic acid and ammonium (B1175870) chloride. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon. chemistrysteps.com Catalytic hydrogenation over metal catalysts can also be employed for this transformation, affording either a primary or a tertiary amine depending on the reaction conditions. wikipedia.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can reduce nitriles to aldehydes. wikipedia.org

Nucleophilic Addition: The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. wikipedia.org Grignard reagents and organolithium compounds add to the nitrile to form imine anions, which upon hydrolysis yield ketones. libretexts.orgchemistrysteps.com Other nucleophiles such as alcohols (in the Pinner reaction) and amines can also add to the nitrile group. wikipedia.org The reactivity of the nitrile can be enhanced by the presence of adjacent electron-withdrawing groups. nih.gov

Table 1: Common Reactions of the Nitrile Group

Reaction TypeReagentsProduct
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
Reduction1. LiAlH₄ 2. H₂OPrimary Amine
Reduction1. DIBAL-H 2. H₂OAldehyde
Grignard Reaction1. RMgX 2. H₃O⁺Ketone

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.orglibretexts.org

The pyridine and nitrile functionalities of this compound can potentially participate in cycloaddition reactions. For instance, the pyridine ring can act as a diene or a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, to form six-membered rings. libretexts.orglibretexts.org The nitrile group can also participate in cycloadditions. For example, 1,3-dipolar cycloadditions with nitrile oxides can lead to the formation of isoxazoles. wikipedia.org

The versatile reactivity of this compound also makes it a valuable precursor for the synthesis of various N-heterocycles. rsc.orgmdpi.commdpi.com The functional groups present in the molecule can be manipulated to construct new heterocyclic rings. For example, the nitrile group can be a key component in the synthesis of pyrazinones, quinolines, and quinazolinones. nih.gov

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. While specific rearrangement reactions of this compound are not extensively documented, related structures can undergo such transformations. For example, the Beckmann rearrangement, which converts an oxime to an amide, is a well-known rearrangement reaction that could potentially be applied to derivatives of this compound. wiley-vch.de

Mechanistic Studies of Key Transformations

Mechanistic studies provide a deeper understanding of how chemical reactions occur. For the key transformations of this compound, several mechanistic principles apply.

The nucleophilic attack on the pyridine core is governed by the electron distribution within the ring, with the C2 and C4 positions being the most favorable sites for attack due to their lower electron density. uoanbar.edu.iq

Reactions at the sulfanyl group, such as alkylation, proceed via nucleophilic substitution mechanisms. The formation of a thiolate anion enhances the nucleophilicity of the sulfur, facilitating these reactions. nih.gov

The reactions of the nitrile group, including hydrolysis and reduction, are initiated by the nucleophilic attack on the electrophilic carbon atom. libretexts.orgchemistrysteps.com In acid-catalyzed hydrolysis, the nitrile is first protonated, which increases its electrophilicity. chemistrysteps.comlumenlearning.com

Derivatization Strategies for Spectroscopic and Chromatographic Analysis

Chemical derivatization is often employed to enhance the analytical properties of a compound for spectroscopic or chromatographic analysis. researchgate.net For this compound, several derivatization strategies can be envisioned.

The sulfanyl group can be alkylated with a chromophoric or fluorophoric alkylating agent to improve its detection by UV-Vis or fluorescence spectroscopy. nih.gov This is a common strategy for the analysis of thiols.

The nitrile group can be converted to other functional groups that are more amenable to certain analytical techniques. For example, its hydrolysis to a carboxylic acid could facilitate analysis by certain chromatographic methods. researchgate.net

The pyridine nitrogen can also be a site for derivatization, for instance, through quaternization with an alkyl halide. These derivatization reactions can alter the polarity and volatility of the molecule, which can be advantageous for chromatographic separations. researchgate.net

Reagent Selection for Derivatization

The derivatization of a molecule is a chemical modification process aimed at enhancing its analytical detection or improving its separation characteristics. The selection of a suitable derivatization reagent is contingent upon the functional groups present in the target analyte. In the case of this compound, the key functional groups are the sulfanyl (-SH, thiol) group and the nitrile (-CN) group. The thiol group, in particular, is a prime target for derivatization due to its nucleophilic nature.

Alkylating agents are a common class of reagents used for the derivatization of thiols. These reagents introduce an alkyl group onto the sulfur atom, forming a more stable and often more volatile thioether. The reactivity of these agents allows for the modification of the thiol group under relatively mild conditions. The choice of a specific alkylating agent depends on the analytical technique to be employed. For instance, in gas chromatography (GC), reagents that increase the volatility of the derivative are preferred. In liquid chromatography (LC), reagents that introduce a chromophore or fluorophore can significantly enhance UV or fluorescence detection, respectively.

While the nitrile group is generally less reactive than the thiol group, it can undergo reactions such as hydrolysis or reduction under specific conditions. However, for the purpose of analytical derivatization, the sulfanyl group is the more common reaction site.

Optimization of Derivatization Protocols

The optimization of a derivatization protocol is a critical step in the development of a robust analytical method. This process involves systematically varying reaction parameters to achieve the highest possible yield of the desired derivative, while minimizing the formation of byproducts and ensuring the reaction is reproducible. Key parameters that are typically optimized include:

Reagent Concentration: The molar ratio of the derivatization reagent to the analyte is a crucial factor. A sufficient excess of the reagent is often necessary to drive the reaction to completion.

Reaction Temperature: The temperature at which the derivatization is carried out can significantly influence the reaction rate. Higher temperatures can speed up the reaction but may also lead to the degradation of the analyte or the derivative.

Reaction Time: The duration of the derivatization reaction needs to be sufficient to ensure complete conversion of the analyte to its derivative.

pH and Solvent: The pH of the reaction medium can affect the reactivity of the thiol group. The choice of solvent is also important as it must dissolve both the analyte and the reagent and not interfere with the reaction.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal reaction conditions.

Interactive Data Table: Hypothetical Optimization Parameters for this compound Derivatization

ParameterRange ExploredOptimal Value
Reagent:Analyte Molar Ratio10:1 to 100:150:1
Temperature (°C)25 to 7560
Time (minutes)15 to 9060
pH6.0 to 9.08.0

Applications in Analytical Method Development

Derivatization of this compound can be a key step in the development of sensitive and selective analytical methods for its quantification in various matrices. Once derivatized, the resulting product can be analyzed using a range of chromatographic techniques.

For example, if a fluorogenic reagent is used for derivatization, the resulting fluorescent thioether can be detected with high sensitivity using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD). This approach is particularly useful for trace-level analysis.

Alternatively, if the derivatization introduces a group that is amenable to gas chromatography, such as a trimethylsilyl (B98337) (TMS) group on the thiol, the derivative can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS provides excellent separation efficiency and the mass spectrometric detection allows for confident identification and quantification of the analyte.

The development of such analytical methods is crucial in various fields, including pharmaceutical analysis, environmental monitoring, and metabolomics, where the accurate measurement of specific compounds is essential. The choice of the derivatization strategy and the subsequent analytical technique will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Spectroscopic Characterization Techniques for 6 Sulfanylnicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 6-sulfanylnicotinonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the electron-withdrawing nitrile (-CN) group and the electron-donating sulfanyl (B85325) (-SH) group. The protons would likely appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The multiplicity of each signal (singlet, doublet, triplet, etc.) would be determined by the spin-spin coupling with neighboring protons, providing valuable information about their relative positions on the ring.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H2 ~8.5-8.8 Doublet ~2-3
H4 ~7.8-8.1 Doublet of doublets ~8-9 and ~2-3
H5 ~7.2-7.5 Doublet ~8-9

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the carbon atoms in the pyridine ring would be influenced by the attached functional groups. The carbon of the nitrile group would be expected to appear in a characteristic downfield region.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C2 ~150-155
C3 (CN) ~115-120
C4 ~135-140
C5 ~120-125
C6 (SH) ~155-160

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on the already assigned proton signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile, sulfanyl, and aromatic pyridine ring functionalities.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Nitrile (-C≡N) Stretching 2220-2240 (sharp, medium intensity)
Sulfanyl (S-H) Stretching 2550-2600 (weak, sharp)
Aromatic C-H Stretching 3000-3100

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound or an unknown sample. The expected exact mass for C₆H₄N₂S would be calculated and compared to the experimentally determined value.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound and its derivatives, GC-MS serves to determine purity, identify components in a mixture, and elucidate molecular structures through fragmentation patterns. nist.gov

The gas chromatograph separates compounds based on their interaction with a stationary phase within a capillary column. youtube.com Volatile derivatives of the target compounds may be necessary if the parent compounds are not sufficiently volatile for GC analysis. emerypharma.com Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. youtube.com

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M+), if present, confirms the molecular weight of the compound. For nitriles, the molecular ion peak may be absent or weak, with a prominent [M-1] peak resulting from the loss of an alpha-hydrogen. whitman.edu The fragmentation pattern is characteristic of the molecule's structure. For nitrile-containing compounds, a McLafferty rearrangement can produce a characteristic peak at m/z 41. whitman.eduwhitman.edu The presence of a sulfur atom is indicated by a characteristic isotopic pattern, with an M+2 peak approximately 4.4% of the intensity of the M+ peak.

High-resolution GC-MS, such as GC-quadrupole time-of-flight mass spectrometry (GC-QTOF-MS), provides high mass accuracy, which is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. This is particularly useful for analyzing complex mixtures containing various sulfur heterocycles. nih.gov

Table 1: Potential GC-MS Fragmentation Data for this compound This table is illustrative and based on general fragmentation patterns of related compounds.

m/z ValuePossible Fragment IonSignificance
138[C₆H₄N₂S]⁺Molecular Ion (M⁺)
137[M-H]⁺Loss of a hydrogen atom
111[M-HCN]⁺Loss of hydrogen cyanide from the ring
105[M-SH]⁺Loss of the sulfanyl radical

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide range of organic molecules, including pyridine and nicotinonitrile derivatives that may lack the volatility required for GC-MS. nih.govspringernature.com The technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry.

In LC-MS analysis of pyridine derivatives, reversed-phase chromatography is commonly employed. researchgate.net The sample is dissolved in a suitable solvent and injected into the LC system, where it is separated based on its components' differential partitioning between the mobile phase and a stationary phase. nih.gov

Following separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact. nih.gov This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of a selected parent ion, providing detailed structural information. nih.gov For instance, a common feature in the LC-MS spectra of some pyridine derivatives is the appearance of a fragment ion at m/z = 157, corresponding to a 2,2'-bipyridine (B1663995) ion. researchgate.net

Derivatization can be employed to enhance the ionization efficiency of target molecules. For example, reacting hydroxyl groups with reagents like picolinic acid can improve sensitivity in positive-ion ESI-MS/MS. researchgate.net

Table 2: LC-MS Analysis Parameters for Nicotinonitrile Derivatives This table presents typical parameters and is not specific to this compound.

ParameterTypical Condition/Value
LC ColumnReversed-phase C18 or Pentafluorophenyl (PFP)
Mobile PhaseGradient of water and acetonitrile (B52724) or methanol, often with formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
MS DetectionFull scan mode for identification, Selected Ion Monitoring (SIM) for quantification

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com It is used to obtain information about molecular structure, particularly the presence of conjugated systems and chromophores. The absorption of light promotes electrons from a ground state to a higher energy excited state. khanacademy.org

Studies on related pyridine and nicotinonitrile derivatives show characteristic absorption bands in the 250 to 390 nm region. researchgate.net The solvent can influence the position and intensity of absorption bands, although for many pyridine compounds, the effect is slight. orientjchem.org The pH of the solution can have a more significant effect, particularly if the molecule has acidic or basic sites that can be protonated or deprotonated, altering the electronic structure. nih.gov

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound This table is illustrative, based on data from related pyridine and nitrile compounds.

Electronic TransitionExpected Wavelength Range (nm)Associated Structural Feature
π → π~250-300Pyridine ring (aromatic system)
n → π~300-350C=N of pyridine, C≡N of nitrile, C-S bond

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, making it a valuable tool for characterizing this compound and its derivatives. It relies on the inelastic scattering of monochromatic light, usually from a laser. physicsopenlab.org

The Raman spectrum consists of peaks corresponding to specific vibrational modes within the molecule. The "fingerprint" region (typically 600-1800 cm⁻¹) is particularly rich in information, containing peaks related to the vibrations of the pyridine ring and other functional groups. physicsopenlab.org

For this compound, key vibrational modes would include:

C-S stretching: Organosulfur compounds exhibit characteristic C-S stretching peaks. For example, in dibenzothiophene, these peaks are observed around 791-1032 cm⁻¹. spectroscopyonline.com

C≡N stretching: The nitrile group typically shows a strong, sharp peak in the region of 2200-2260 cm⁻¹.

Pyridine ring vibrations: The aromatic ring will have several characteristic breathing and stretching modes.

S-H stretching: If the sulfanyl group is protonated (-SH), a weak S-H stretching band would be expected around 2550-2600 cm⁻¹.

Surface-Enhanced Raman Spectroscopy (SERS) can be used to dramatically increase the signal intensity for molecules adsorbed onto a metal surface, allowing for the detection of trace amounts. spectroscopyonline.com

Table 4: Characteristic Raman Shifts for this compound This table is based on typical frequency ranges for the specified functional groups.

Vibrational ModeExpected Raman Shift (cm⁻¹)
C-S Stretch600 - 800
Pyridine Ring Breathing~1000
Pyridine Ring Stretch~1600
C≡N Stretch2200 - 2260
S-H Stretch (if protonated)2550 - 2600

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a model of the electron density within the crystal can be constructed, from which the atomic positions are determined. creative-biostructure.com

For air-sensitive compounds, which may include sulfanyl derivatives, specialized handling techniques are employed, such as mounting the crystal in an inert oil under an inert atmosphere to prevent degradation during the experiment. ncl.ac.uk

Table 5: Crystallographic Data for Nicotinonitrile (Parent Compound) Data obtained from crystallographic studies of Nicotinonitrile. wikipedia.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Lattice Constantsa = 3.808 Å
b = 13.120 Å
c = 10.591 Å
Lattice Anglesα = 90°
β = 97.97°
γ = 90°
Formula Units (Z)4

Theoretical and Computational Studies of 6 Sulfanylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a compound like 6-Sulfanylnicotinonitrile, a typical DFT calculation would be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to ensure accurate results for its geometry and electronic properties ijcce.ac.ir.

Electronic structure analysis investigates the distribution of electrons within the this compound molecule. This includes calculating the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. The MEP is crucial for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to understanding intermolecular interactions. For instance, in a related pyridine (B92270) derivative, the molecular electrostatic potential was studied using DFT to understand its interactions researchgate.net. Such an analysis for this compound would likely reveal negative potential around the nitrogen atom of the nitrile group and the sulfur atom, indicating these as potential sites for electrophilic attack or hydrogen bonding.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule wikipedia.org. The most critical orbitals for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs) protheragen.ai.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom and parts of the pyridine ring.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is likely distributed over the electron-withdrawing nitrile group and the pyridine ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

The analysis of FMOs provides valuable insights into the molecule's reactivity and its behavior in chemical reactions nih.gov.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation.

Conformational Analysis: This involves identifying the most stable conformations (lowest energy states) of this compound. This can be achieved by systematically rotating the single bonds, such as the C-S bond, and calculating the energy of each resulting structure. This process is essential for understanding how the molecule might orient itself when interacting with a biological target nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and dynamics nih.gov. An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule behaves in a biological environment, how its conformation changes over time, and how it interacts with surrounding solvent molecules. This information is crucial for predicting how the molecule might bind to a receptor pocket nih.gov.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of a molecule and the most likely pathways for its chemical reactions. This is vital in drug discovery for understanding potential metabolic pathways and toxicity nih.govnih.gov.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the reactivity of this compound. These include:

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Electronegativity (χ = (I + A) / 2): The power to attract electrons.

Furthermore, by simulating the interaction of this compound with a model nucleophile (like glutathione), computational models can predict its sites of reactivity for covalent binding, which is an important mechanism for drug toxicity wustl.edu. Quantum mechanics calculations can be used to map out the energy landscape of potential reaction pathways, identifying transition states and calculating activation barriers to determine the most favorable reaction mechanisms beilstein-journals.org.

Computational Spectroscopy (e.g., NMR and IR Chemical Shift Prediction)

Computational methods can predict the spectroscopic signatures of a molecule, which is an invaluable tool for structural confirmation and analysis.

NMR Chemical Shift Prediction: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound nih.gov. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the level of theory, basis set, and inclusion of solvent effects nih.govgithub.io.

IR Chemical Shift Prediction: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, corresponding to its functional groups. Computational frequency calculations can predict the IR spectrum, showing the characteristic vibrational frequencies for the C≡N (nitrile), C-S (sulfanyl), and aromatic C-H and C=C bonds in this compound. Comparing the computed spectrum with an experimental one helps to confirm the presence of these functional groups and validate the calculated molecular structure biorxiv.orgcomputabio.comarxiv.org.

Applications of 6 Sulfanylnicotinonitrile in Materials Science and Other Fields

Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are fundamental to technologies such as light-emitting diodes (OLEDs), solar cells, and photodetectors. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic and photophysical properties. Nicotinonitrile derivatives, in general, have been investigated for their potential in nonlinear optical (NLO) materials due to the inherent charge transfer characteristics of the pyridine (B92270) ring.

The 6-Sulfanylnicotinonitrile molecule combines an electron-withdrawing cyano group and a potentially electron-donating sulfanyl (B85325) group on a pyridine framework. This donor-acceptor (D-A) type structure is a common design strategy for creating molecules with interesting photophysical properties. The interaction between the donor and acceptor moieties can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many optoelectronic applications.

Detailed Research Findings: Specific experimental data on the optoelectronic properties of this compound is scarce. However, research on other donor-acceptor substituted pyridines and nitriles provides a basis for predicting its potential. The sulfur atom, with its lone pairs of electrons, can act as a donor, while the cyano group and the pyridine nitrogen are effective electron acceptors. The extent of this charge transfer and the resulting properties, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes, would be highly dependent on the molecular environment and any substitutions on the sulfur atom.

Theoretical studies using computational methods like Density Functional Theory (DFT) could provide valuable insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the nature of electronic transitions in this compound. Such studies would be the first step in evaluating its suitability for specific optoelectronic applications.

Data on Related Compounds:

Compound FamilyRelevant PropertiesPotential Application
Donor-Acceptor PyridinesIntramolecular Charge Transfer, High Molar AbsorptivityOrganic Light-Emitting Diodes (OLEDs), Non-Linear Optics (NLO)
Thiophene-containing ChromophoresEnhanced Light-Harvesting, Narrowed Band-GapsOrganic Photovoltaics (OPVs)
Acrylonitrile DerivativesHigh Electron AffinityElectron Transport Materials in OLEDs

This table is illustrative and based on general properties of related compound families, as direct data for this compound is not available.

Polymer Chemistry

The incorporation of functional monomers into polymers is a powerful method for tailoring the properties of the final material. This compound possesses two reactive sites that could potentially be utilized in polymerization: the sulfanyl group and the cyano group, as well as the potential for reactions involving the pyridine ring.

The sulfanyl (-SH) group can participate in various polymerization reactions. For instance, it can undergo thiol-ene or thiol-yne "click" reactions, which are highly efficient and orthogonal to many other functional groups. This would allow for the incorporation of the nicotinonitrile moiety into polymer backbones or as pendant groups. Furthermore, the thiol group can be oxidized to form disulfide bonds, leading to the formation of crosslinked networks or dynamic covalent polymers.

Detailed Research Findings: There is no specific literature found detailing the use of this compound as a monomer in polymer synthesis. The reactivity of the thiol group is well-established in polymer chemistry, and it is conceivable that this compound could be used to synthesize functional polymers. For example, polymers functionalized with this moiety could exhibit interesting properties such as metal coordination, altered solubility, or specific optical characteristics.

Potential Polymerization Routes:

Reaction TypeRole of this compoundResulting Polymer Structure
Thiol-ene PolymerizationChain-transfer agent or comonomerPolymer with pendant nicotinonitrile groups
Thiol-yne PolymerizationMonomer with a diyneCrosslinked polymer network
Oxidative PolymerizationMonomerPolymer with disulfide linkages in the backbone
PolycondensationMonomer with a suitable comonomerPolyester or polyamide with nicotinonitrile side chains

This table outlines potential synthetic strategies, as experimental data is not available.

Chemo-sensors and Probes

Chemo-sensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. The design of effective chemo-sensors often relies on the specific interaction between a receptor unit and the target analyte, which in turn modulates the properties of a signaling unit (fluorophore or chromophore).

The structure of this compound contains several features that suggest its potential as a chemo-sensor. The pyridine nitrogen and the sulfanyl group can both act as binding sites for metal ions. The cyano group can also participate in coordination. The interaction with a metal ion could lead to a change in the electronic structure of the molecule, resulting in a change in its absorption or fluorescence properties. The thiol group is also known to be reactive towards certain species, such as heavy metal ions (e.g., mercury, lead, cadmium), and can undergo reactions like Michael addition, which can be exploited for sensing applications.

Detailed Research Findings: While there are no specific reports on this compound as a chemo-sensor, the broader class of nicotinonitrile derivatives and thiol-containing compounds has been extensively studied for this purpose. For instance, fluorescent probes based on the modulation of intramolecular charge transfer (ICT) are common. Binding of an analyte to the donor or acceptor part of the molecule can alter the ICT process, leading to a detectable change in the fluorescence signal.

Potential Sensing Mechanisms:

AnalytePotential Interaction SiteExpected Signal Change
Heavy Metal Ions (Hg²⁺, Pb²⁺)Sulfanyl groupFluorescence quenching or enhancement
Transition Metal Ions (Cu²⁺, Zn²⁺)Pyridine nitrogen and sulfanyl groupShift in absorption or emission wavelength
Reactive Sulfur Species (RSS)Sulfanyl groupFormation of a new fluorescent product

This table is based on the known reactivity of the functional groups present in this compound.

Catalysis

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been used in a wide range of catalytic applications. The nitrogen atom of the pyridine ring in this compound can act as a Lewis basic site to coordinate with a metal center.

The presence of the sulfanyl group offers an additional coordination site, allowing the molecule to act as a bidentate ligand, potentially forming a stable chelate ring with a metal. The nature of the sulfur donor, being a soft base, could favor coordination to soft metal ions. The electronic properties of the ligand, influenced by the cyano group, could also be tuned to optimize the catalytic activity of the metal complex.

Detailed Research Findings: Specific studies on the use of this compound as a ligand in catalysis have not been identified. However, the use of pyridine-thiol ligands in catalysis is known. These ligands can stabilize various metal centers and have been employed in reactions such as cross-coupling, hydrogenation, and oxidation. The performance of a catalyst based on a this compound ligand would depend on the choice of metal, the reaction conditions, and the specific substrate.

Potential Catalytic Applications:

Catalytic ReactionPotential Metal CenterRole of this compound
Cross-Coupling ReactionsPalladium, Nickel, CopperStabilizing ligand for the active metal species
HydrogenationRhodium, Iridium, RutheniumAncillary ligand to tune reactivity and selectivity
Oxidation ReactionsIron, Manganese, CobaltLigand to support high-valent metal-oxo species

This table presents hypothetical applications based on the catalytic activity of related pyridine-thiol ligands.

Conclusion and Future Perspectives in 6 Sulfanylnicotinonitrile Research

Summary of Current Research Landscape

A comprehensive search of scientific databases yields no significant research articles, patents, or scholarly reviews dedicated to 6-Sulfanylnicotinonitrile. This indicates that the compound has not been a focus of academic or industrial research to date. The current landscape is therefore not one of active investigation but rather of non-existence in the public research domain.

Identification of Knowledge Gaps and Untapped Research Avenues

Given the absence of existing research, the knowledge gaps surrounding this compound are extensive and encompass all fundamental areas of chemical and biological study. Key untapped research avenues include:

Synthesis and Characterization: There is no readily available, detailed, and optimized synthetic methodology for this compound in the scientific literature. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is also absent.

Chemical Reactivity: The reactivity profile of this compound remains unexplored. Investigations into its behavior in various chemical reactions could reveal novel synthetic pathways to other compounds.

Biological Activity: No studies have been published regarding the biological effects of this compound. Screening for potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, represents a completely open field of inquiry.

Material Science Applications: The potential for this compound to serve as a building block for functional materials, such as polymers or coordination complexes, has not been investigated.

Potential for Novel Applications and Discoveries

The nitrile and sulfanyl (B85325) functional groups present in this compound suggest a number of potential, yet purely speculative, avenues for novel applications. The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and the introduction of sulfur and nitrile functionalities could lead to unique biological activities. In material science, the sulfur atom could be utilized for surface functionalization or the formation of metal-organic frameworks. However, without foundational research, these possibilities remain theoretical.

Interdisciplinary Research Opportunities

The nascent state of research on this compound presents a prime opportunity for interdisciplinary collaboration. Synthetic chemists could work to develop efficient synthetic routes, while computational chemists could model its properties. Collaboration with biologists and pharmacologists would be essential to screen for any potential bioactivity. Furthermore, materials scientists could explore its utility in the development of new materials. The initial exploration of this compound could serve as a foundational project for a wide range of scientific disciplines to contribute to.

Q & A

Q. How can researchers mitigate bias when interpreting the biological activity of this compound derivatives?

  • Methodological Answer : Implement double-blinding in assay readouts (e.g., plate randomization). Use orthogonal assays (e.g., SPR alongside enzymatic assays) to confirm hits. Report all compounds tested, including inactive analogs, to avoid publication bias. Follow ARRIVE guidelines for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.